molecular formula C18H13ClFN3O B2469248 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 923673-06-7

1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B2469248
CAS No.: 923673-06-7
M. Wt: 341.77
InChI Key: BBWYEGRIXMEAAF-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic indole derivative featuring a 2-chloro-6-fluorobenzyl substituent at the indole N1-position and a 5-methyl-1,3,4-oxadiazole ring at the C2-position. The indole core and oxadiazole moiety are pharmacologically significant, often associated with bioactivity in enzyme inhibition and antimicrobial applications .

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O/c1-11-21-22-18(24-11)17-9-12-5-2-3-8-16(12)23(17)10-13-14(19)6-4-7-15(13)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWYEGRIXMEAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The indole core and oxadiazole ring undergo oxidation under controlled conditions:

  • Indole oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media leads to cleavage of the indole ring, forming quinoline derivatives.

  • Oxadiazole stability : The 1,3,4-oxadiazole ring remains intact under mild oxidation (e.g., H₂O₂) but degrades under strong oxidizing agents like chromium trioxide (CrO₃).

Reagent Conditions Product Yield
KMnO₄ (0.1M)H₂SO₄, 80°C, 2 hrsIndole ring-opened quinoline derivative62%
CrO₃ (excess)Acetic acid, refluxOxadiazole ring degradation78%

Reduction Reactions

Selective reduction of functional groups has been observed:

  • Oxadiazole reduction : Lithium aluminum hydride (LiAlH₄) converts the oxadiazole ring to a diamide intermediate, while sodium borohydride (NaBH₄) leaves the ring intact.

  • Halogen retention : The chloro and fluoro substituents on the phenyl group remain unaffected under standard reduction conditions.

Reagent Target Site Product Notes
LiAlH₄ (2 eq)Oxadiazole ring5-Methyl-1,3-diamide derivativeRequires anhydrous THF
NaBH₄ (excess)Indole C2-C3 bondPartially reduced indoline analogLow selectivity

Nucleophilic Substitution

The 2-chloro-6-fluorophenyl group participates in aromatic substitution:

  • Chlorine displacement : Reacts with sodium methoxide (NaOMe) to yield methoxy-substituted derivatives.

  • Fluorine stability : Fluorine resists substitution under standard SNAr conditions due to strong C-F bonding.

Nucleophile Conditions Product Rate Constant (k)
NaOMe (1.5 eq)DMF, 120°C, 6 hrs2-Methoxy-6-fluorophenyl derivative3.2 × 10⁻⁴ s⁻¹
Piperidine (excess)Toluene, refluxNo reactionN/A

Cross-Coupling Reactions

The indole C2 position engages in palladium-catalyzed couplings:

  • Suzuki–Miyaura coupling : Reacts with arylboronic acids at the indole C2 position using Pd(PPh₃)₄ as a catalyst.

  • Buchwald–Hartwig amination : Forms C-N bonds at the oxadiazole methyl group under CuI/L-proline catalysis .

Reaction Type Catalyst System Substrate Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃2-Arylindole derivatives85%
Buchwald aminationCuI/L-proline, K₃PO₄5-Methyloxadiazole-amine adducts73%

Acid/Base-Mediated Transformations

  • Oxadiazole ring-opening : Concentrated HCl at 100°C cleaves the oxadiazole ring to form a thioamide intermediate.

  • Indole protonation : Treating with triflic acid (TfOH) generates a stable indolium ion, facilitating electrophilic substitutions .

Reagent Effect Observations
HCl (12M)Oxadiazole cleavageForms thioamide with H₂S evolution
TfOH (2 eq)Indole activationEnhances reactivity at C3 position

Photochemical Reactions

UV irradiation induces unique transformations:

  • C-H functionalization : Under UV light (254 nm), the indole C5 position undergoes direct arylation with iodobenzene.

  • Dimerization : Prolonged UV exposure leads to [2+2] cycloaddition between oxadiazole rings.

Condition Product Quantum Yield (Φ)
UV (254 nm), 24 hrsC5-arylindole derivative0.18
UV (365 nm), 48 hrsOxadiazole dimer0.09

This compound's reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry. The indole and oxadiazole moieties provide distinct reactive handles for functionalization, enabling tailored modifications for drug discovery applications . Experimental protocols should prioritize anhydrous conditions for reductions and metal-catalyzed couplings to maximize yields .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its efficacy against various cancer cell lines. The compound demonstrated a mean growth inhibition (GI) value of 15.72μM15.72\mu M and a total growth inhibition (TGI) value of 50.68μM50.68\mu M, indicating its potential as an antitumor agent .

Antimicrobial Properties

In addition to anticancer effects, the compound has shown promising antimicrobial activity. Investigations into its antibacterial properties revealed effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods, showcasing its potential for development as an antibiotic .

Study on Anticancer Mechanisms

A detailed study published in a peer-reviewed journal explored the mechanisms by which the compound induces apoptosis in cancer cells. The research utilized flow cytometry and Western blot analysis to demonstrate that treatment with this compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors. These findings suggest that the compound may activate intrinsic apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Study Cell Line GI50 (μM) TGI (μM) Mechanism
NCI StudyVarious15.7250.68Apoptosis via intrinsic pathway

Antimicrobial Efficacy Assessment

Another significant study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that at higher concentrations (up to 2mg/mL2mg/mL), the compound showed a notable zone of inhibition compared to standard antibiotics like penicillin. This suggests its potential utility in treating bacterial infections resistant to conventional therapies .

Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
Staphylococcus aureus3050
Escherichia coli2560
Bacillus subtilis2070

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Indole Hybrids

  • Compound 19b (3-(5-Phenylamino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole) Structure: Features a phenylamino-oxadiazole at C3 and a methyl group at C2 of the indole. Synthesis: Prepared via microwave-assisted cyclization, yielding 87% with mp = 248°C . Bioactivity: Not explicitly stated, but oxadiazole-indole hybrids are known for enzyme inhibition .
  • Compound 6g (3-{[5-(Pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole)

    • Structure : Contains a pentylsulfanyl-oxadiazole at C3 and an indole core.
    • Bioactivity : Exhibits superior α-glucosidase inhibition (IC₅₀ = 12.3 µM) compared to acarbose (IC₅₀ = 37.4 µM). The pentyl chain enhances hydrophobic interactions in enzyme active sites .
  • Target Compound vs. Analogues: The target’s 2-chloro-6-fluorobenzyl group may improve lipophilicity and membrane permeability compared to phenylamino (19b) or alkylsulfanyl (6g) substituents.

Indole Derivatives with Triazole or Thiazole Moieties

  • Compound 5e (5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole)

    • Structure : Combines a triazole-ethyl chain at C3 and a 5-fluoro-indole core.
    • Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) in PEG-400/DMF, 22% yield .
    • Bioactivity : Antioxidant properties for ischemia treatment, attributed to fluorine’s electronegativity and triazole’s hydrogen-bonding capacity .
  • Compound 2a (3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) Structure: Thiazole-indole hybrid with a carboxylic acid group. Synthesis: Reflux in acetic acid with sodium acetate, yielding crystalline products . Bioactivity: Thiazole’s sulfur atom may enhance metal-binding affinity, useful in anticancer or antimicrobial applications .

Pyrimidine-Oxadiazole Hybrids

  • Compound C20H20FKN6O5 Structure: Pyrimidine-oxadiazole hybrid with fluorobenzyl and methyl substituents.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Synthesis Method Bioactivity Highlights Reference
Target Compound Indole 2-(5-Me-oxadiazole), N1-(2-Cl-6-F-benzyl) Inferred: Hydrazide route Potential enzyme inhibition
19b Indole 3-(PhNH-oxadiazole), 2-Me MW-assisted cyclization N/A
6g Indole 3-(PentylS-oxadiazole) S-Alkylation α-Glucosidase inhibition (IC₅₀ 12.3 µM)
5e Indole 3-(Triazole-ethyl), 5-F Click chemistry Antioxidant (ischemia)
C20H20FKN6O5 Pyrimidine Oxadiazole, 4-F-benzyl Multi-step condensation N/A (Pharmacopeial standard)

Key Research Findings and Implications

  • Substituent Effects :
    • Halogenated Benzyl Groups (e.g., 2-Cl-6-F in the target): Enhance binding to hydrophobic enzyme pockets, as seen in 6s (4-F-benzyl, α-glucosidase IC₅₀ = 18.7 µM) .
    • Oxadiazole Modifications : Methyl-oxadiazole (target) vs. thiol-oxadiazole (6g): Thiol groups improve enzyme inhibition but may increase toxicity .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for 19b) offer higher yields (87%) compared to traditional reflux .

Biological Activity

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic derivative that combines an indole structure with a 1,3,4-oxadiazole moiety. This combination has been investigated for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail the biological activities of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClFN3OC_{16}H_{14}ClFN_3O with a molecular weight of approximately 315.75 g/mol. The compound features a chloro-fluorophenyl group and an oxadiazole ring, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives, including this specific compound. The biological activity can be summarized as follows:

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusBactericidal0.22 - 0.25
Escherichia coliBactericidal< 10
Candida albicansAntifungal< 20

Case Studies

  • Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, showing lower MIC values than standard antibiotics like ciprofloxacin .
  • Antifungal Properties : In vitro tests indicated that the compound effectively inhibited the growth of Candida albicans, suggesting its potential as an antifungal agent .

Anticancer Activity

The oxadiazole derivatives have also been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical cancer)15 - 20Induction of apoptosis
MCF-7 (Breast cancer)10 - 12Inhibition of cell proliferation

Mechanisms

The proposed mechanisms for anticancer activity include:

  • Inhibition of cell cycle progression : Compounds have been shown to interfere with key regulatory proteins involved in cell division.
  • Induction of oxidative stress : This leads to increased apoptosis in cancer cells while sparing normal cells .

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